molecular formula C15H18N4O3 B13855845 (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide

(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide

Cat. No.: B13855845
M. Wt: 302.33 g/mol
InChI Key: BQRPNGIADRSYJU-LBPRGKRZSA-N
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Description

(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a common structure in many biologically active molecules, and an oxazolidinone ring, which is known for its versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the oxazolidinone ring. The final step involves the formation of the nitrous amide group.

    Indole Derivative Preparation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxazolidinone Ring Formation: The oxazolidinone ring can be introduced through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Nitrous Amide Formation: The final step involves the reaction of the intermediate compound with nitrous acid to form the nitrous amide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the oxazolidinone ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An antibiotic with an oxazolidinone ring, used to treat bacterial infections.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Oxazolidinone Derivatives:

Uniqueness

(S)-N-Methyl-N-(3-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)propyl)nitrous Amide is unique due to its combination of an indole core and an oxazolidinone ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different scientific fields.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-methyl-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]nitrous amide

InChI

InChI=1S/C15H18N4O3/c1-19(18-21)5-4-11-8-16-14-3-2-10(7-13(11)14)6-12-9-22-15(20)17-12/h2-3,7-8,12,16H,4-6,9H2,1H3,(H,17,20)/t12-/m0/s1

InChI Key

BQRPNGIADRSYJU-LBPRGKRZSA-N

Isomeric SMILES

CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)N=O

Canonical SMILES

CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)N=O

Origin of Product

United States

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